molecular formula C13H21NO B12665495 3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime CAS No. 84473-77-8

3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime

Cat. No.: B12665495
CAS No.: 84473-77-8
M. Wt: 207.31 g/mol
InChI Key: QFZUHQAWVLNDNB-GXDHUFHOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime involves the reaction of 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde with hydroxylamine. The reaction typically occurs under mild conditions, with the aldehyde and hydroxylamine being mixed in an aqueous or alcoholic solution, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the oxime under acidic or basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde: The parent aldehyde compound.

    Cyclohex-3-ene-1-carbaldehyde oxime: A simpler oxime derivative without the methyl-pentenyl group.

Uniqueness

3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime is unique due to the presence of both the cyclohexene ring and the methyl-pentenyl side chain, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

84473-77-8

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(NE)-N-[[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methylidene]hydroxylamine

InChI

InChI=1S/C13H21NO/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14-15/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3/b14-10+

InChI Key

QFZUHQAWVLNDNB-GXDHUFHOSA-N

Isomeric SMILES

CC(=CCCC1=CCCC(C1)/C=N/O)C

Canonical SMILES

CC(=CCCC1=CCCC(C1)C=NO)C

Origin of Product

United States

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